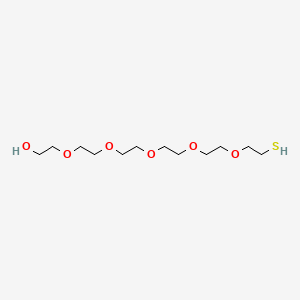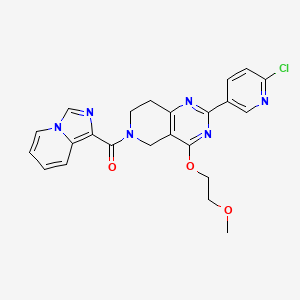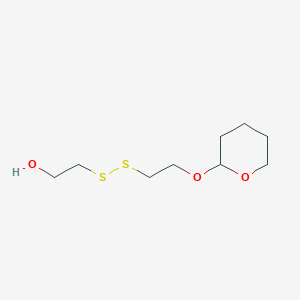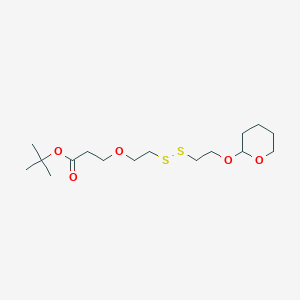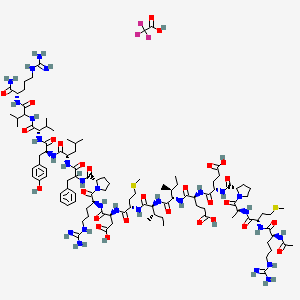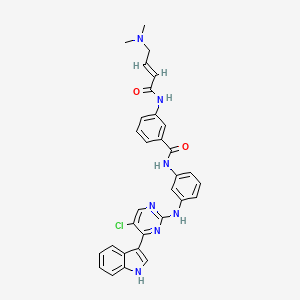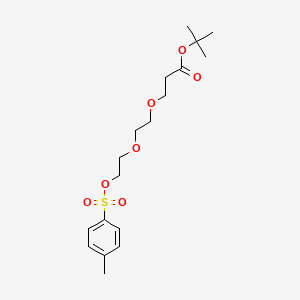
Tosyl-PEG3-ester tert-butylique
Vue d'ensemble
Description
Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of Tos-PEG3-t-butyl ester is C18H28O7S . It has a molecular weight of 388.48 g/mol . The structure contains a t-butyl ester and a tosyl group .Chemical Reactions Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that Tos-PEG3-t-butyl ester can undergo various chemical reactions, particularly those involving nucleophilic substitution at the tosyl group.Physical and Chemical Properties Analysis
Tos-PEG3-t-butyl ester has a molecular weight of 388.48 g/mol . Its molecular formula is C18H28O7S . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique
Recherche en protéomique
Le Tosyl-PEG3-ester tert-butylique est utilisé dans la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure, des interactions et des modifications des protéines.
Systèmes d'administration de médicaments
L'espaceur PEG hydrophile dans le this compound augmente sa solubilité dans les milieux aqueux {svg_2} {svg_3}. Cette propriété le rend utile dans le développement de systèmes d'administration de médicaments, où il peut contribuer à améliorer la solubilité et la biodisponibilité des agents thérapeutiques.
Bioconjugaison
Le this compound contient un groupe carboxyle protégé par un groupe tert-butyle qui peut être déprotégé en conditions acides {svg_4} {svg_5}. Cette caractéristique le rend approprié pour les applications de bioconjugaison, où il peut être utilisé pour lier différentes biomolécules entre elles ou à une surface.
Réactions de substitution nucléophile
Le groupe tosyle dans le this compound est un très bon groupe partant pour les réactions de substitution nucléophile {svg_6} {svg_7}. Cela en fait un outil précieux en chimie synthétique, où il peut être utilisé pour introduire divers groupes fonctionnels dans une molécule.
Recherche sur les polymères
Le this compound est un type de dérivé du PEG {svg_8}. Le PEG, ou polyéthylène glycol, est un polymère polyvalent utilisé dans un large éventail d'applications, de la médecine à la fabrication industrielle. Par conséquent, le this compound pourrait être utilisé dans la recherche sur les polymères pour étudier les propriétés et les applications des matériaux à base de PEG.
Synthèse de biopolymères
Compte tenu de ses propriétés, le this compound pourrait potentiellement être utilisé dans la synthèse de biopolymères {svg_9}. Les biopolymères sont des polymères produits par des organismes vivants, et ils comprennent d'importantes macromolécules biologiques comme les protéines, les acides nucléiques et les polysaccharides.
Safety and Hazards
Mécanisme D'action
Target of Action
Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group It is known that the compound is used in the synthesis of a series of protacs , which are designed to target specific proteins for degradation .
Mode of Action
The compound interacts with its targets through a process known as Proteolysis Targeting Chimera (PROTAC). The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target protein and an E3 ligase simultaneously, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its role in protacs, it can be inferred that the compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Tos-PEG3-t-butyl ester’s action would largely depend on the specific target protein being degraded. By inducing the degradation of target proteins, the compound could potentially alter various cellular processes, including signal transduction, gene expression, and cell cycle progression .
Action Environment
The action, efficacy, and stability of Tos-PEG3-t-butyl ester can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, factors such as temperature and the presence of other biomolecules could potentially influence the compound’s interaction with its targets and its overall stability .
Analyse Biochimique
Biochemical Properties
Tos-PEG3-t-butyl ester plays a significant role in biochemical reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules in a biochemical context .
Molecular Mechanism
The molecular mechanism of action of Tos-PEG3-t-butyl ester involves its interactions with biomolecules at the molecular level. The tosyl group is a very good leaving group for nucleophilic substitution reactions . This property allows it to bind to biomolecules, potentially influencing enzyme activity and gene expression .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHTXRBMNTZSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


